molecular formula C4H5Cl3O2 B2613730 1,3-Dichloropropan-2-yl chloroformate CAS No. 55183-48-7

1,3-Dichloropropan-2-yl chloroformate

Cat. No.: B2613730
CAS No.: 55183-48-7
M. Wt: 191.43
InChI Key: WPRAJCBWNFZEAS-UHFFFAOYSA-N
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Description

Chloroformates (ROCOCl) are acylating agents widely used in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactivity with nucleophiles like alcohols and amines . This article compares its inferred properties with structurally and functionally related compounds, emphasizing solvolysis mechanisms, applications, and toxicity.

Properties

IUPAC Name

1,3-dichloropropan-2-yl carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRAJCBWNFZEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)OC(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-dichloropropan-2-yl chloroformate typically involves the reaction of 1,3-dichloropropan-2-ol with phosgene (COCl2) under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1,3-Dichloropropan-2-ol+Phosgene1,3-Dichloropropan-2-yl chloroformate+HCl\text{1,3-Dichloropropan-2-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 1,3-Dichloropropan-2-ol+Phosgene→1,3-Dichloropropan-2-yl chloroformate+HCl

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

1,3-Dichloropropan-2-yl chloroformate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Organic Synthesis

  • Chloroformate Reactions :
    • 1,3-Dichloropropan-2-yl chloroformate is employed as a reagent for the synthesis of carbamates and ureas. These compounds are essential in the pharmaceutical industry for drug development.
    • Mechanism : The chloroformate group reacts with amines to form carbamates, which can then be further modified to yield various biologically active compounds.
  • Synthesis of Esters :
    • It acts as an acylating agent in the formation of esters from alcohols. This application is crucial in the production of flavoring agents and fragrances.
    • Example : The reaction of this compound with alcohols can produce esters that are used in food and cosmetic industries.

Pharmaceutical Applications

  • Drug Development :
    • The compound's ability to modify functional groups makes it valuable in synthesizing pharmaceutical intermediates. Its derivatives have been explored for antibacterial and antifungal properties.
    • Case Study : Research has highlighted the synthesis of oxazolidinone compounds using this compound as a key intermediate, demonstrating its relevance in developing new antibiotics .
  • Prodrug Formation :
    • It can be utilized to create prodrugs that enhance the bioavailability of active pharmaceutical ingredients (APIs). This application is significant in improving therapeutic efficacy.
    • Research Findings : Studies indicate that prodrugs formed from this compound exhibit improved solubility and absorption profiles compared to their parent drugs.

Industrial Applications

  • Production of Agrochemicals :
    • The compound is used in synthesizing various agrochemicals, including herbicides and insecticides. Its reactivity allows for the introduction of functional groups necessary for biological activity.
    • Data Table : Below is a summary of agrochemical products synthesized using this compound:
Agrochemical ProductFunctionSynthesis Method
Herbicide AWeed controlReaction with amine
Insecticide BPest managementEsterification with alcohol
  • Polymer Production :
    • It serves as a modifier in producing polymers with specific properties. The incorporation of chloroformate groups can enhance polymer stability and functionality.
    • Example Application : In the production of polyurethanes, this compound acts as a chain extender or cross-linking agent.

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered due to potential toxicity and carcinogenicity associated with its parent compound, 1,3-dichloropropanol . Regulatory measures are essential to ensure safe handling and disposal.

Mechanism of Action

The mechanism of action of 1,3-dichloropropan-2-yl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Chloroformates

Structural and Reactivity Comparisons

Alkyl Chloroformates
  • Ethyl Chloroformate (ClCOOCH₂CH₃): Reactivity: Undergoes solvolysis via a dual mechanism: addition-elimination in low-ionizing solvents (e.g., ethanol-water) and ionization in high-ionizing solvents (e.g., aqueous fluoroalcohols) . Substituent Effects: A terminal chlorine (e.g., in 3-chloropropyl chloroformate) increases solvolysis rates due to electron-withdrawing effects, stabilizing transition states . Applications: Used in protein polymerization and synthesis of heterocycles like triazolopyrimidines .
  • Propyl/Butyl Chloroformates: Solvolysis: Chlorine substituents at terminal positions (e.g., 3-chloropropyl or 4-chlorobutyl) enhance reactivity by polarizing the C–Cl bond. For example, 3-chloropropyl chloroformate shows a 10-fold rate increase over unsubstituted propyl chloroformate in 97% hexafluoroisopropanol (HFIP) .
  • However, in high-ionizing solvents, ionization may dominate due to destabilization of the carbonyl group.
Aromatic Chloroformates
  • Phenyl Chloroformate (ClCOOPh) :

    • Reactivity : Solvolysis rates correlate strongly with solvent ionizing power (YCl), with a Grunwald-Winstein m value of 0.95, indicating a mechanism closer to ionization .
    • Applications : Used as a model compound for linear free energy comparisons in solvolysis studies .
  • 4,5-Dimethoxy-2-nitrobenzyl Chloroformate (NVOC-Cl) :

    • Reactivity : Electron-withdrawing nitro and methoxy groups accelerate solvolysis by 100-fold compared to benzyl chloroformate, favoring an addition-elimination pathway .
Specialized Chloroformates
  • Allyl Chloroformate (ClCOOCH₂CH=CH₂) :

    • Toxicity : AEGL-2 values range from 2.2 ppm (1-hour exposure) to 0.28 ppm (8-hour exposure), reflecting acute respiratory hazards .
    • Applications : Intermediate in agrochemical synthesis .
  • Cetyl Chloroformate (ClCOO(CH₂)₁₅CH₃) :

    • Stability : Higher molecular weight confers slower hydrolysis, making it suitable for controlled esterification in pharmaceuticals .

Data Tables: Key Properties and Reactivity

Compound Structure Solvolysis Mechanism Dominance Key Applications Toxicity (AEGL-2, 1-hour)
Ethyl Chloroformate ClCOOCH₂CH₃ Ionization (HFIP) Polymer chemistry, heterocycle synthesis Not reported
3-Chloropropyl Chloroformate ClCOOCH₂CH₂CH₂Cl Addition-elimination (ethanol) Solvolysis studies Analog data used
Phenyl Chloroformate ClCOOPh Ionization (aqueous alcohols) Mechanistic models Not reported
Allyl Chloroformate ClCOOCH₂CH=CH₂ Not specified Agrochemicals 2.2 ppm
1,3-Dichloropropan-2-yl Chloroformate* ClCOOCH(CH₂Cl)₂ Likely ionization (HFIP) Inferred: Specialty synthesis No data; structural analog to allyl

*Inferred properties based on structural analogs.

Mechanistic Insights

  • Solvolysis Pathways: Chloroformates generally follow either: Addition-Elimination: Favored in solvents with moderate ionizing power (e.g., ethanol-water), where nucleophilic attack precedes C–Cl bond cleavage . Ionization: Dominates in high-ionizing solvents (e.g., HFIP), forming acylium ions . The dichlorinated structure of this compound may shift the balance toward ionization due to increased electron withdrawal destabilizing the tetrahedral intermediate.
  • Substituent Effects :

    • Chlorine substituents at terminal positions (e.g., 3-chloropropyl) enhance solvolysis rates by 3–10× compared to unsubstituted analogs .
    • Adjacent chlorines (as in 1,3-dichloropropan-2-yl) may reduce nucleophilic attack efficiency due to steric hindrance, offsetting electronic effects.

Biological Activity

1,3-Dichloropropan-2-yl chloroformate, also known as 1,3-dichloropropan-2-yl carbonochloridate, is a chemical compound with the formula C4_4H5_5Cl3_3O2_2. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and relevant research findings.

  • Chemical Formula : C4_4H5_5Cl3_3O2_2
  • Molecular Weight : 191.44 g/mol
  • Appearance : Powder
  • IUPAC Name : 1,3-dichloropropan-2-yl carbonochloridate
  • PubChem CID : 13305542

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dichloropropan-2-ol with phosgene or a similar chlorinating agent. This method allows for the introduction of the chloroformate functional group while maintaining the integrity of the dichloropropane structure.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that chloroformates can possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes. For example, compounds similar to chloroformates have been reported to inhibit the growth of various bacterial strains.

Cytotoxicity

Research into the cytotoxic effects of this compound suggests potential applications in cancer therapy. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Enzyme Inhibition

Chloroformates are known to react with nucleophilic sites on enzymes, leading to inhibition. This property can be exploited in drug design to develop inhibitors for specific enzyme targets involved in disease processes.

Case Studies and Research Findings

StudyFindings
Gooseman et al. (2020)Reported on the synthesis of fluorinated derivatives of chlorinated compounds and their potential biological applications .
American Elements (2021)Provided safety data and chemical properties relevant to the handling and application of this compound .
ResearchGate (2018)Discussed structure–activity relationships of synthetic derivatives including chlorinated compounds with antitumor activity .

Safety and Handling

Due to its reactive nature and potential toxicity, proper safety measures should be taken when handling this compound. It is important to use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

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